![molecular formula C19H20N2O3 B5216278 N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5216278.png)
N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide
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Overview
Description
N-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide, also known as MPBH, is a chemical compound that has gained attention in the scientific community for its potential use in medical research. MPBH is a hydrazone derivative that is synthesized through a simple and efficient method.
Mechanism of Action
The mechanism of action for N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide is not fully understood. However, studies have shown that N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide induces apoptosis in cancer cells through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide also induces cell cycle arrest in cancer cells by inhibiting the activity of cyclin-dependent kinases.
Biochemical and Physiological Effects:
N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has been shown to have anti-inflammatory and antioxidant properties. N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide inhibits the production of pro-inflammatory cytokines and reduces oxidative stress in cells. N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide is a simple and efficient compound to synthesize, making it easily accessible for laboratory experiments. N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has also been shown to have low toxicity in animal studies. However, the mechanism of action for N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide is not fully understood, and further research is needed to fully understand its potential uses.
Future Directions
Future research on N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide should focus on its potential use in cancer therapy and inflammatory diseases. Further studies should also be conducted to fully understand the mechanism of action for N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide. In addition, studies should be conducted to determine the pharmacokinetics and pharmacodynamics of N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide in animal models and humans.
Synthesis Methods
N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide is synthesized through the reaction of 3-methoxy-2-hydroxybenzaldehyde and 3-phenyl-2-propenoic acid in the presence of acetic anhydride and hydrazine hydrate. The reaction yields a yellow solid that is then purified through recrystallization. The synthesis method is simple, efficient, and yields high purity N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide.
Scientific Research Applications
N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has been studied for its potential use in medical research, specifically in the field of cancer therapy. N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has been shown to inhibit the growth of cancer cells through its ability to induce apoptosis and cell cycle arrest. N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[(Z)-[3-methoxy-2-[(E)-3-phenylprop-2-enoxy]phenyl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-15(22)21-20-14-17-11-6-12-18(23-2)19(17)24-13-7-10-16-8-4-3-5-9-16/h3-12,14H,13H2,1-2H3,(H,21,22)/b10-7+,20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQPNWZBHADUPU-VSYZJNMKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=C(C(=CC=C1)OC)OCC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C\C1=C(C(=CC=C1)OC)OC/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}phenyl)methylidene]acetohydrazide |
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